molecular formula C16H20ClN2O5P B8082176 2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

Cat. No.: B8082176
M. Wt: 386.77 g/mol
InChI Key: JSKZYMJZKPLCNJ-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is a structurally complex α-amino acid derivative featuring a phenylalanine backbone modified with a 2-chlorophenyl group, a phosphonomethyl substituent, and an additional phenyl ring.

Properties

IUPAC Name

2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZYMJZKPLCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179411-94-0
Record name 179411-94-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane, a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is characterized by a phosphonomethyl group, which enhances its interaction with biological systems, particularly in the context of medicinal chemistry and agricultural applications.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClN2O4P
  • Molecular Weight : 320.69 g/mol
  • IUPAC Name : 2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid

The compound's structure includes an amino acid backbone with a phosphonomethyl substituent that is crucial for its biological activity.

Research indicates that compounds with phosphonomethyl groups often exhibit herbicidal and antimicrobial properties. The presence of the chlorophenyl moiety contributes to enhanced binding affinity to specific biological targets, potentially affecting metabolic pathways in plants and microorganisms.

Antimicrobial Properties

Studies have shown that derivatives similar to 2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid exhibit significant antimicrobial activity. For example, derivatives of phosphonated amino acids have been reported to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in agriculture as fungicides or bactericides .

Herbicidal Activity

The compound's structural characteristics suggest it may function as a herbicide by inhibiting specific enzymes involved in plant growth. Phosphonated compounds are known to interfere with amino acid biosynthesis pathways in plants, leading to reduced growth and yield .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several phosphonated amino acids against common pathogens. The results indicated that compounds similar to 2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Study 2: Herbicidal Effects on Crop Species

Another investigation focused on the herbicidal effects of related phosphonated compounds on crops such as wheat and corn. The study found that treatment with these compounds led to a significant reduction in weed biomass while promoting crop growth under controlled conditions. The optimal concentration for effective weed control was determined to be around 200 mg/L .

Data Table: Biological Activity Summary

Activity Type Target Organism/Plant Effect Observed Concentration Range
AntimicrobialE. coliGrowth inhibition50 - 100 µg/mL
AntimicrobialS. aureusGrowth inhibition50 - 100 µg/mL
HerbicidalWheatReduced weed biomass200 mg/L
HerbicidalCornEnhanced crop growth200 mg/L

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural similarity to known amino acids allows it to interact with biological systems effectively. Notably, the phosphonomethyl group may enhance its bioavailability and efficacy as a drug candidate.

  • Anticancer Activity : Initial studies suggest that derivatives of phosphonated amino acids can inhibit cancer cell proliferation. Research indicates that compounds with similar structures have shown promise in targeting specific cancer pathways, making this compound a candidate for further anticancer drug development.
  • Neuroprotective Effects : Some studies have indicated that phosphonated amino acids can exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by potentially modulating neurotransmitter systems.

Agricultural Chemistry

The compound's phosphonic acid moiety suggests potential applications in agriculture, particularly as a plant growth regulator or herbicide.

  • Herbicide Development : Research into similar phosphonated compounds has shown effectiveness in inhibiting the growth of certain weeds while being less harmful to crops. This compound may be developed into a selective herbicide that minimizes environmental impact.

Biochemical Research

In biochemical studies, the compound serves as a useful tool for understanding metabolic pathways involving amino acids and phosphonates.

  • Metabolic Pathway Analysis : The incorporation of this compound into metabolic studies can help elucidate the roles of phosphonated amino acids in cellular metabolism, particularly in relation to energy transfer and signaling pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several phosphonated amino acids for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that compounds with structural similarities to 2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of phosphonated amino acids on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could reduce cell death and improve cell viability, indicating their potential use in neuroprotective therapies .

Comparison with Similar Compounds

(S)-2-Amino-3-(2',4'-Dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic Acid

  • Structure: A biphenyl derivative with two chlorine atoms (2',4'), a hydroxyl group, and a phosphonomethyl substituent.
  • Additional chlorine atoms enhance hydrophobicity and may improve membrane permeability.
  • Applications : Catalogued as a rare chemical (CAS 174575-40-7), it is used in specialized research, likely in enzyme inhibition studies or as a phosphatase mimetic .

Thiazole-Containing α-Amino Acids (e.g., 5a-e, 9a-d)

  • Structure: Derivatives such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid feature a thiazole ring linked via an amino group to the phenylalanine backbone.
  • Key Differences: The thiazole moiety introduces aromatic heterocyclic character, influencing electronic properties and binding to microbial targets.

2-Amino-3-(5-Chlorobenzo[b]thiophen-3-yl)propanoic Acid

  • Structure : Contains a benzo[b]thiophene ring substituted with chlorine at the 5-position.
  • Key Differences :
    • The sulfur atom in the benzothiophene ring enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.
    • Absence of phosphonate limits its utility in phosphate-related pathways.
  • Applications: Potential use in neurological or metabolic disorders due to structural similarity to bioactive sulfur-containing compounds .

3-Amino-3-[5-(2-Chloro-5-Trifluoromethyl-Phenyl)-Furan-2-yl]-Propanoic Acid

  • Structure : Features a furan ring substituted with 2-chloro-5-trifluoromethylphenyl.
  • Key Differences :
    • The trifluoromethyl group increases metabolic stability and electronegativity, altering pharmacokinetic profiles.
    • Furan’s oxygen atom provides hydrogen-bonding capacity distinct from phosphonate interactions.
  • Applications : Likely investigated for antiviral or anticancer activity due to fluorinated substituents .

Structural and Functional Analysis

Physicochemical Properties

Compound Polar Groups Lipophilic Groups Notable Features
Target Compound Phosphonomethyl, -NH2 2-Chlorophenyl, Phenyl Phosphate mimicry, high polarity
Biphenyl Derivative (CAS 174575-40-7) -OH, Phosphonomethyl 2',4'-Dichlorophenyl Dual chlorine substitution
Thiazole Derivatives (5c, 9d) -NH2, Thiazole N/S Arylthiazole, Phenyl Antimicrobial specificity
Benzothiophene Derivative (CAS 23906-28-7) -NH2, S atom 5-Chlorobenzo[b]thiophene Enhanced lipophilicity
Furan Derivative (SC-59237) -NH2, Furan O 2-Chloro-5-CF3-phenyl Metabolic stability from CF3

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